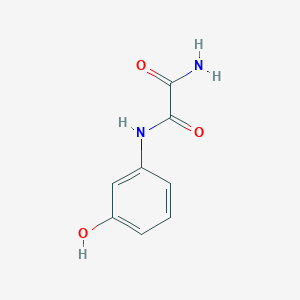
N-(3-hydroxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxyphényl)éthanediamide: est un composé organique caractérisé par la présence d'un groupe hydroxyphényle lié à un squelette éthanediamide
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse de N-(3-hydroxyphényl)éthanediamide implique généralement la réaction de la 3-hydroxyaniline avec le chloroformiate d'éthyle dans des conditions contrôlées. La réaction est effectuée en présence d'une base telle que la triéthylamine pour faciliter la formation de la liaison amide souhaitée. Le mélange réactionnel est ensuite purifié en utilisant des techniques standard telles que la recristallisation ou la chromatographie pour obtenir le composé pur .
Méthodes de production industrielle: La production industrielle de N-(3-hydroxyphényl)éthanediamide peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, l'optimisation des conditions de réaction telles que la température, la pression et le choix du solvant peut encore améliorer la possibilité d'adapter la synthèse .
Analyse Des Réactions Chimiques
Types de réactions: N-(3-hydroxyphényl)éthanediamide subit diverses réactions chimiques, notamment:
Oxydation: Le groupe hydroxy peut être oxydé pour former un dérivé quinone.
Réduction: Le groupe amide peut être réduit pour former l'amine correspondante.
Substitution: Le groupe hydroxy peut participer à des réactions de substitution nucléophile pour former des éthers ou des esters.
Réactifs et conditions courantes:
Oxydation: Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction: Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont généralement utilisés.
Substitution: Des réactifs tels que les halogénoalcanes ou les chlorures d'acyle peuvent être utilisés en présence d'une base.
Principaux produits:
Oxydation: Dérivés de la quinone.
Réduction: Amines correspondantes.
Substitution: Éthers ou esters en fonction du substituant introduit.
Applications de la recherche scientifique
Chimie: N-(3-hydroxyphényl)éthanediamide est utilisé comme élément constitutif dans la synthèse organique. Sa structure unique permet la création de molécules complexes par diverses transformations chimiques .
Biologie: En recherche biologique, ce composé est étudié pour son potentiel en tant que sonde biochimique. Sa capacité à interagir avec des enzymes ou des récepteurs spécifiques le rend précieux pour comprendre les voies biologiques .
Médecine: Ses caractéristiques structurales peuvent être modifiées pour créer des dérivés aux propriétés pharmacologiques améliorées .
Industrie: Dans le secteur industriel, ce composé est utilisé dans la production de produits chimiques et de matériaux spécialisés. Sa réactivité et sa stabilité le rendent adapté à diverses applications, notamment la synthèse de polymères et de revêtements .
Mécanisme d'action
Le mécanisme d'action de N-(3-hydroxyphényl)éthanediamide implique son interaction avec des cibles moléculaires spécifiques. Le groupe hydroxy peut former des liaisons hydrogène avec des sites actifs d'enzymes ou de récepteurs, influençant ainsi leur activité. De plus, le groupe amide peut participer à diverses interactions non covalentes, modulant davantage les effets du composé .
Applications De Recherche Scientifique
Chemistry: N-(3-hydroxyphenyl)ethanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable in understanding biological pathways .
Medicine: Its structural features can be modified to create derivatives with enhanced pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .
Mécanisme D'action
The mechanism of action of N-(3-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the amide group can participate in various non-covalent interactions, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Composés similaires:
- N-(4-hydroxyphényl)éthanediamide
- N-(2-hydroxyphényl)éthanediamide
- N-(3,5-dihydroxyphényl)éthanediamide
Comparaison: N-(3-hydroxyphényl)éthanediamide est unique en raison de la position du groupe hydroxy sur le cycle phényle. Cette différence de position peut avoir un impact significatif sur la réactivité du composé et son interaction avec d'autres molécules. Par exemple, la position 3-hydroxy permet des configurations spécifiques de liaison hydrogène qui ne sont pas possibles avec les dérivés 2- ou 4-hydroxy .
Propriétés
Formule moléculaire |
C8H8N2O3 |
|---|---|
Poids moléculaire |
180.16 g/mol |
Nom IUPAC |
N'-(3-hydroxyphenyl)oxamide |
InChI |
InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-2-1-3-6(11)4-5/h1-4,11H,(H2,9,12)(H,10,13) |
Clé InChI |
SWGLFNHNPXNGSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)O)NC(=O)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















